Heparin disaccharide III-A disodium salt

Description

BenchChem offers high-quality Heparin disaccharide III-A disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heparin disaccharide III-A disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

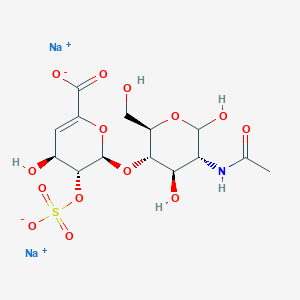

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECQKZXNZYJIAZ-ZNSZGVAASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NNa2O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heparin disaccharide III-A disodium salt chemical properties

An In-depth Technical Guide to the Chemical Properties and Analysis of Heparin Disaccharide III-A Disodium Salt

Introduction: The Significance of a Fundamental Unit

Heparin, a widely utilized anticoagulant drug, is not a single molecular entity but a heterogeneous mixture of sulfated polysaccharide chains of varying lengths.[1][2] This structural complexity presents a significant analytical challenge in its quality control and characterization. To ensure the safety and efficacy of heparin-based therapeutics, it is imperative to deconstruct this complexity into its fundamental components. This is achieved through enzymatic depolymerization, which breaks down the long heparin chains into a pool of constituent disaccharides.[3][4]

Among these, Heparin Disaccharide III-A Disodium Salt (CAS No. 136098-11-8) serves as a critical analytical reference standard.[5][6] It is one of the specific building blocks of the heparin polymer. Its precise chemical structure and properties allow it to be used for the development and validation of analytical methods, quality control applications during drug synthesis, and as a standard for traceability against pharmacopeial monographs.[5] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and practical applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The identity and purity of a reference standard are paramount. Heparin Disaccharide III-A Disodium Salt is defined by a precise set of physicochemical properties that form the basis of its use in quantitative and qualitative analyses.

Structural and Molecular Data

The disaccharide is a product of the enzymatic cleavage of heparin, specifically by heparinases. This enzymatic action results in the formation of a characteristic unsaturated bond (C4-C5) in the uronic acid residue, which is a key feature for its detection.[7][8]

A summary of its core properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 136098-11-8 | [5][6] |

| Molecular Formula | C₁₄H₁₉NO₁₄SNa₂ | [5][6][9] |

| Molecular Weight | 503.34 g/mol | [6][9] |

| Appearance | White to off-white powder | [10] |

| Purity | Typically ≥95% | [6][9][10] |

| Solubility | Soluble in water | [11] |

Storage and Stability

As a high-purity analytical standard, proper handling and storage are crucial to maintain its integrity.

-

Long-Term Storage: The lyophilized powder should be stored frozen at –15 to –20°C upon receipt.[8][12] It should be allowed to warm to room temperature before opening the vial to prevent condensation.[8][12]

-

Solution Stability: Once reconstituted in water or an appropriate buffer, solutions should be prepared in aliquots and stored frozen to avoid repeated freeze-thaw cycles, which can degrade the material.[8][12] For short-term use, aqueous solutions of heparin polysaccharides are stable at 2–8 °C if filtered through a 0.2 µm membrane to prevent bacterial growth.[11] However, for a high-purity disaccharide standard, freezing is the preferred method for preserving integrity.

The Role in Heparin Quality Control: A Workflow Perspective

The primary application of Heparin Disaccharide III-A is as a reference standard in the comprehensive analysis of Unfractionated Heparin (UFH) and Low Molecular Weight Heparins (LMWHs). The workflow illustrates how this single, well-characterized molecule is pivotal in assessing the quality of a complex drug substance.

Caption: Workflow for Heparin Analysis using Disaccharide Standards.

This process involves the complete enzymatic digestion of the heparin sample into its constituent disaccharides.[3] This mixture is then separated, typically by Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC).[3] By comparing the retention time and peak area of the unknown peaks in the sample chromatogram to those of the high-purity Heparin Disaccharide III-A standard, analysts can unequivocally identify and quantify this specific component within the original heparin mixture.

Experimental Protocol: Purity Assessment by SAX-HPLC

This protocol details a self-validating methodology for confirming the purity of a Heparin Disaccharide III-A Disodium Salt standard. The principle relies on the separation of negatively charged sulfated disaccharides using a salt gradient on a strong anion-exchange column.

Principle of Method

Strong Anion-Exchange (SAX) HPLC separates molecules based on the strength of their ionic interaction with the positively charged stationary phase. Disaccharides with a higher degree of sulfation (and thus a greater negative charge) bind more tightly and require a higher salt concentration to elute. This allows for the effective separation of the primary disaccharide from any potential impurities, such as desulfated or differently sulfated species.

Materials and Reagents

-

Standard: Heparin Disaccharide III-A Disodium Salt (≥95% purity)

-

Mobile Phase A (Low Salt): 10 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (High Salt): 10 mM Sodium Phosphate, 2.0 M Sodium Chloride, pH 7.0

-

Solvent: Ultrapure water (18.2 MΩ·cm)

-

Equipment:

-

HPLC system with a binary pump and autosampler

-

UV/Vis Detector

-

Strong Anion-Exchange (SAX) HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Step-by-Step Methodology

-

Standard Preparation:

-

Accurately weigh approximately 1.0 mg of Heparin Disaccharide III-A Disodium Salt.

-

Dissolve in 1.0 mL of ultrapure water to create a 1 mg/mL stock solution.

-

Vortex briefly to ensure complete dissolution. This is the sample solution.

-

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A and B using ultrapure water and filter through a 0.22 µm membrane before use.

-

Degas the mobile phases thoroughly.

-

-

Chromatographic Conditions:

-

Column: Strong Anion-Exchange (SAX)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 232 nm. Causality: This wavelength is chosen because the enzymatic elimination reaction used to create the disaccharides from heparin generates a C4=C5 double bond in the uronic acid residue, which has a strong UV absorbance at 232 nm.[4]

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 100 | 0 |

| 5.0 | 100 | 0 |

| 45.0 | 0 | 100 |

| 50.0 | 0 | 100 |

| 51.0 | 100 | 0 |

| 60.0 | 100 | 0 |

-

System Validation and Data Analysis:

-

Blank Run: Inject 20 µL of ultrapure water to establish a baseline.

-

Sample Run: Inject 20 µL of the prepared standard solution.

-

Peak Integration: Integrate all peaks detected in the chromatogram.

-

Purity Calculation: Calculate the purity of the main peak using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, a system suitability test should be performed. This involves running a mixture of known, well-separated heparin disaccharides to verify that the chromatographic system provides adequate resolution and peak shape. The retention time of the main peak should be reproducible across multiple injections (RSD < 2%). This robust protocol ensures that the purity assessment is accurate and reliable.

Advanced Analytical Characterization

While HPLC is the workhorse for purity and quantification, other techniques are essential for unambiguous structural confirmation, especially during the initial certification of a reference standard.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the disaccharide. Tandem MS (MS/MS) can be used to fragment the molecule, providing data on the location of the sulfate group.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the complete chemical structure, including the stereochemistry and linkage between the sugar units.[3] It is a primary method used to identify structurally related impurities.[3]

Sources

- 1. Heparin - Wikipedia [en.wikipedia.org]

- 2. New Applications of Heparin and Other Glycosaminoglycans [mdpi.com]

- 3. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 5. Heparin Disaccharide III-A Disodium Salt - CAS - 136098-11-8 | Axios Research [axios-research.com]

- 6. astechireland.ie [astechireland.ie]

- 7. heparinanalysisproducts.com [heparinanalysisproducts.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. astechireland.ie [astechireland.ie]

- 10. 297221-1mg | Heparin disaccharide III-A disodium salt Clinisciences [clinisciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. galenmolecular.com [galenmolecular.com]

- 13. usp.org [usp.org]

- 14. researchgate.net [researchgate.net]

Decoding the Sulfation Code: The Mechanistic and Analytical Landscape of Heparin Disaccharide III-A in Glycosaminoglycan Biology

Executive Summary

Glycosaminoglycans (GAGs), specifically heparan sulfate (HS) and heparin, function as master regulators of the extracellular matrix (ECM). Their biological activity is determined not merely by their presence, but by an intricate "sulfation code"—a highly regulated sequence of modifications that dictates interactions with growth factors, chemokines, and death receptors. Among the fundamental building blocks of these complex polymers is Heparin Disaccharide III-A (ΔUA2S-GlcNAc) .

As a Senior Application Scientist navigating the complexities of glycomics, understanding the precise biosynthetic origin, functional consequences, and analytical isolation of Disaccharide III-A is paramount. This whitepaper serves as an in-depth technical guide, detailing the causality behind HS remodeling, the role of III-A in pathology, and the self-validating protocols required to accurately quantify it using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Structural Identity and Biosynthetic Origins

Heparan sulfate chains are linear polymers attached to core proteoglycans (e.g., syndecans, glypicans). The biosynthesis of these chains takes place in the Golgi apparatus, initiated by the EXT1/EXT2 copolymerase complex which forms the repeating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) backbone[1].

Heparin Disaccharide III-A is chemically designated as ΔUA2S(1-4)GlcNAc (2-O-sulfo-Δuronic acid linked to N-acetylglucosamine). It represents a specific modification state where:

-

Uronic Acid Epimerization and Sulfation: The glucuronic acid has been modified by heparan sulfate 2-O-sulfotransferase (HS2ST).

-

Lack of N-Sulfation: The adjacent glucosamine residue retains its N-acetyl group, evading the activity of N-deacetylase/N-sulfotransferases (NDSTs).

This creates a distinct molecular geometry. Because sulfation patterns are not random but tightly controlled by the microvascular endothelium and other host cells, the presence of the III-A motif serves as a crucial docking site for specific extracellular ligands.

Biosynthesis, ECM integration, and enzymatic generation of Heparin Disaccharide III-A.

Mechanistic Functions in the Extracellular Matrix

The exact disaccharide composition of an HS chain fundamentally alters its tertiary structure and electrostatic profile. The expression of specific sulfated motifs, including those yielding Disaccharide III-A upon cleavage, regulates several critical physiological and pathological processes:

A. Tumor Apoptosis and TRAIL Signaling

Research has identified heparan sulfate as a critical regulator of the TNF-related apoptosis-inducing ligand (TRAIL). HS directly binds TRAIL with high affinity (

B. Microvascular Homeostasis and Trauma

In severe trauma, the endothelial glycocalyx undergoes rapid shedding, releasing intact GAG fragments into systemic circulation. The compositional analysis of these shed fragments reveals that specific disaccharides act as biomarkers of vascular integrity. Elevated circulating levels of selectively modified HS disaccharides directly correlate with angiopoietin-2 levels and disruption of homeostatic gene expression in microvascular endothelial cells[3].

C. Circadian Clearance of Amyloid-Beta

Heparan sulfate proteoglycans dictate the clearance rates of neurotoxic aggregates. The circadian timing of global HSPG biosynthesis acts as a molecular timer for macrophage-mediated phagocytosis of Amyloid Beta (Aβ42). Electrostatic binding between Aβ42 and sulfated HS motifs acts as a repressive factor, temporarily stalling clearance and defining the circadian oscillation of neuroprotection[4].

Mechanistic role of HS motifs in modulating ligand-receptor interactions.

Quantitative Data: Compositional Profiling in Disease Models

To establish an actionable diagnostic baseline, it is vital to profile the entire spectrum of disaccharides. Standard C18 reversed-phase LC struggles with isomeric resolution (e.g., distinguishing III-A from II-A). Below is a quantitative summary of HS disaccharide composition isolated from RPMI 8226 myeloma cells, showcasing the relative abundance of ΔUA2S-GlcNAc (III-A) against other motifs[2].

| Disaccharide Nomenclature | Subunit Structure | Average Mass (Da) | Pathological Expression (ng/10⁶ cells)* |

| ΔIVA | ΔUA-GlcNAc | 379.3 | 77.95 |

| ΔIVS | ΔUA-GlcNS | 417.3 | 14.33 |

| ΔIIIA (III-A) | ΔUA2S-GlcNAc | 459.4 | 0.76 |

| ΔIIIS | ΔUA2S-GlcNS | 497.4 | 2.43 |

| ΔIIA | ΔUA-GlcNAc6S | 459.4 | 7.57 |

| ΔIIS | ΔUA-GlcNS6S | 497.4 | 5.12 |

| ΔIA | ΔUA2S-GlcNAc6S | 539.4 | 0.16 |

| ΔIS | ΔUA2S-GlcNS6S | 577.4 | 4.16 |

*Data modeled from the baseline expression of RPMI 8226 myeloma cell lines demonstrating TRAIL resistance[2].

Experimental Workflows: Isolation, Depolymerization, and LC-MS/MS

Executing reproducible analytical glycomics requires an unbroken chain of self-validating steps. Every step in this protocol addresses a specific biochemical obstacle, ensuring that Heparin Disaccharide III-A is preserved, cleanly separated, and accurately quantified without artifactual degradation[5].

A. GAG Extraction and Purification

-

Step 1: Proteolytic Lysis. Treat tissue or cell pellets (

cells) with Pronase or Proteinase K at 55°C for 24 hours.-

Causality: GAGs do not exist free-floating; they are covalently bound to core proteins. Proteases strip away these bulky proteins, releasing the intact, naked GAG chains.

-

-

Step 2: Anion-Exchange Isolation. Load the lysate onto a DEAE (Diethylaminoethyl) Sephacel column. Wash with 0.25 M NaCl and elute with 1.5 M NaCl.

-

Causality: The extreme negative charge of the sulfate groups allows GAGs to tightly bind the DEAE resin, easily separating them from neutral lipids, degraded peptides, and unbound salts.

-

B. Enzymatic Depolymerization

-

Step 3: Lyase Cocktail Digestion. Resuspend the purified GAGs in digestion buffer (50 mM sodium acetate, 2 mM

, pH 7.0). Add a cocktail of Heparinase I, II, and III (Bacteroides-derived). Incubate at 37°C for 16 hours[3],[5].-

Causality: A single heparinase cannot cleave all linkages. Heparinase I strictly targets highly sulfated regions, Heparinase III targets unsulfated regions, and Heparinase II has broad specificity. Using the complete cocktail guarantees complete reduction to terminal constituent disaccharides.

-

C. LC-MS/MS Quantification

-

Step 4: Porous Graphitic Carbon (PGC) Chromatography. Inject the desalted digest onto a PGC column using an acetonitrile/water gradient with volatile ion-pairing reagents (e.g., pentylamine).

-

Causality: Highly hydrophilic isomers like ΔUA2S-GlcNAc (III-A) and ΔUA-GlcNAc6S (II-A) have identical masses (

Da) and cannot be resolved on standard C18 stationary phases. PGC leverages charge-induced dipole interactions to structurally separate isomers based on the precise geometrical location of the sulfate group[5].

-

-

Step 5: Multiple Reaction Monitoring (MRM). Execute MS/MS on a triple quadrupole mass spectrometer in negative ion mode, utilizing synthetic Heparin Disaccharide III-A standards to map exact retention times and signature fragment ions.

Step-by-step analytical workflow for isolating and quantifying disaccharides via LC-MS/MS.

Summary for Drug Development Professionals

The mapping of Disaccharide III-A and adjacent motifs shifts the industry perspective on heparan sulfate from "structural scaffolding" to an "active pharmacological target." Small molecule competitors (like Surfen) or enzyme inhibitors targeting HS sulfotransferases offer new avenues to selectively uncouple growth factors from the ECM, starving tumor vasculature of VEGF signaling[1]. Concurrently, MS-based monitoring of III-A levels in patient plasma serves as a next-generation diagnostic tool to quantify endothelial barrier trauma or circadian neurodegenerative clearance failure in real-time.

References

-

[2] Luo, Y., et al. "Heparan sulfate promotes TRAIL-induced tumor cell apoptosis." eLife (PMC / NIH). Available at:

-

[1] Radboud University Repository. "Chemical biology of heparan sulfate." Available at:

-

[3] "Trauma promotes heparan sulfate modifications and cleavage that disrupt homeostatic gene expression in microvascular endothelial cells." Frontiers in Immunology. Available at:

-

[5] "Compositional profiling of heparin/heparan sulfate using mass spectrometry." Glycobiology (Oxford Academic). Available at:

-

[4] "Circadian Control of Heparan Sulfate Levels Times Phagocytosis of Amyloid Beta Aggregates." bioRxiv.org. Available at:

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Heparan sulfate promotes TRAIL-induced tumor cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Trauma promotes heparan sulfate modifications and cleavage that disrupt homeostatic gene expression in microvascular endothelial cells [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

Navigating the Nuances of Heparin-Derived Oligosaccharides: A Technical Guide to Heparin Disaccharide III-A Sodium Salt

For researchers, scientists, and drug development professionals deeply engaged in the study of glycosaminoglycans (GAGs), the precise characterization of heparin and its derivatives is of paramount importance. This in-depth technical guide focuses on a specific, yet crucial, building block: Heparin Disaccharide III-A Sodium Salt. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore the advanced analytical methodologies essential for its characterization. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower robust and reliable experimental outcomes.

Section 1: Core Properties of Heparin Disaccharide III-A Sodium Salt

Heparin, a highly sulfated GAG, is a complex and heterogeneous biopolymer with a well-established role as a clinical anticoagulant[1][2]. Its biological activity is intimately linked to its structure, including its chain length and sulfation patterns[3]. To understand this complex polymer, it is often broken down into its constituent disaccharide units for analysis[4][5].

Heparin Disaccharide III-A is one of these fundamental repeating units. In its sodium salt form, it is a well-characterized chemical compound frequently used as a reference standard in analytical method development and quality control during the manufacturing of heparin-based drugs[6].

Molecular Identity and Weight

A foundational parameter for any chemical entity is its molecular weight. For Heparin Disaccharide III-A Sodium Salt, this is a critical identifier for its characterization and quantification.

| Property | Value | Source |

| Chemical Name | Heparin Disaccharide III-A Disodium Salt | [6] |

| CAS Number | 136098-11-8 | [6][7] |

| Molecular Formula | C₁₄H₁₉NO₁₄SNa₂ | [6][7] |

| Molar Mass | 503.34 g/mol | [7] |

This molar mass is derived from the molecular formula, which accounts for the atoms of the disaccharide and the two sodium ions that neutralize the acidic groups[6]. The precise molecular weight is a cornerstone for techniques such as mass spectrometry, where it is used for identification and quantification.

Section 2: Methodologies for Molecular Weight Determination and Characterization

The determination of the molecular weight of heparin and its fragments is not a trivial task due to their polydispersity and high charge density[8][9]. While the molecular weight of a specific disaccharide standard is fixed, the analytical techniques used to confirm this and to characterize more complex heparin mixtures are sophisticated and require careful consideration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of heparin-derived oligosaccharides[10]. It allows for the direct measurement of the mass-to-charge ratio (m/z) of ions, from which the molecular weight can be determined with high accuracy.

Key Considerations for MS Analysis of Heparin Disaccharides:

-

Ionization Techniques: Electrospray ionization (ESI) is a commonly employed technique for analyzing heparin oligosaccharides due to its soft ionization nature, which minimizes fragmentation of the labile sulfate groups[11][12].

-

Hyphenated Techniques: Coupling MS with separation techniques like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) provides enhanced resolution for complex mixtures of heparin-derived species[13][14]. This allows for the separation of different disaccharides and other oligosaccharides before they enter the mass spectrometer, simplifying data interpretation.

-

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for structural sequencing. By isolating a specific ion and inducing fragmentation, MS/MS can provide information about the connectivity and sulfation patterns within the disaccharide[10][11].

Experimental Workflow: LC-MS for Heparin Disaccharide Analysis

The following diagram illustrates a typical workflow for the analysis of heparin disaccharides using liquid chromatography-mass spectrometry.

Size-Exclusion Chromatography (SEC)

For larger heparin fragments and unfractionated heparin, size-exclusion chromatography (SEC) is a widely used method for determining molecular weight distribution[1][8][15][16]. This technique separates molecules based on their hydrodynamic volume.

Core Principles of SEC for Heparin Analysis:

-

Stationary Phase: The column is packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules can enter the pores and have a longer path, thus eluting later.

-

Calibration: Accurate molecular weight determination by SEC relies on a calibration curve generated from well-characterized standards[1][15]. For heparin analysis, specific heparin-derived oligosaccharide standards are often used.

-

Detectors: A combination of detectors, such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, can provide an absolute measurement of molecular weight without the need for column calibration[9].

Experimental Protocol: SEC-MALS for Heparin Molecular Weight Determination

-

System Preparation:

-

Sample Preparation:

-

Dissolve the heparin sample in the mobile phase at a known concentration.

-

Filter the sample through a 0.22 µm filter to remove any particulates.

-

-

Data Acquisition:

-

Inject the prepared sample onto the SEC column.

-

Collect data from the RI and MALS detectors throughout the chromatographic run.

-

-

Data Analysis:

-

Use appropriate software to process the RI and MALS data to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the heparin sample.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like heparin disaccharides[4][17]. Separation is based on the differential migration of analytes in an electric field.

Advantages of CE for Heparin Disaccharide Analysis:

-

High Efficiency and Resolution: CE can separate structurally similar disaccharides, including isomers[17].

-

Small Sample Volume: Only nanoliter volumes of the sample are required for analysis.

-

Rapid Analysis Times: Separations can often be achieved in a shorter time frame compared to traditional LC methods[14].

Logical Relationship: Factors Influencing CE Separation of Heparin Disaccharides

The separation of heparin disaccharides by capillary electrophoresis is governed by a complex interplay of factors. The following diagram illustrates these relationships.

Section 3: Conclusion and Future Perspectives

The precise determination of the molecular weight of Heparin Disaccharide III-A Sodium Salt is a fundamental requirement for its use as a reference standard in the pharmaceutical industry. Advanced analytical techniques such as mass spectrometry, size-exclusion chromatography, and capillary electrophoresis are indispensable tools for the characterization of this and other heparin-derived oligosaccharides. A thorough understanding of the principles and practical considerations of these methods is crucial for generating accurate and reliable data, ultimately ensuring the quality and efficacy of heparin-based therapeutics. As analytical technologies continue to evolve, we can anticipate even more sensitive and high-throughput methods for the in-depth structural characterization of these complex and vital biomolecules.

References

-

Dubin, P. L., & E-mail address: . (2003). Determination of molecular weight of heparin by size exclusion chromatography with universal calibration. Analytical Biochemistry, 312(1), 33–39.

- Kailemia, M. J., et al. (2016).

- Dubin, P. L. (2003).

- Sun, X., et al. (2015). Capillary Electrophoresis–Mass Spectrometry for the Analysis of Heparin Oligosaccharides and Low Molecular Weight Heparin. Analytical Chemistry.

- Nielsen, J. I. (1991). Development and validation of a size exclusion chromatography method for determination of molecular masses and molecular mass distribution in low molecular weight heparin. PubMed.

- Saad, O. M., & Leary, J. A. (2003). Tandem Mass Spectrometry of Sulfated Heparin-Like Glycosaminoglycan Oligosaccharides. Analytical Chemistry.

- Axios Research. (n.d.). Heparin Disaccharide III-A Disodium Salt.

- Naggi, A., et al. (2004). Molecular Weight Determination of Heparin and Dermatan Sulfate by Size Exclusion Chromatography with a Triple Detector Array. Biomacromolecules.

- Li, G., et al. (2017). Recent advances in mass spectrometry analysis of low molecular weight heparins. Journal of Pharmaceutical Analysis.

- Karamanos, N. K., et al. (1997).

- Pope, R. M., et al. (1996). Characterization of heparin oligosaccharide mixtures as ammonium salts using electrospray mass spectrometry. PubMed.

- Scientific Protein Laboratories. (2020). Molecular Weight Determination of Unfractionated Heparin.

- Guerrini, M., et al. (2009). Insights into the Capillary Electrophoresis Separation of Heparin Disaccharides from Nuclear Magnetic Resonance, pKa, and Electrophoretic Mobility Measurements. Analytical Chemistry.

- Linhardt, R. J., & Gunay, N. S. (1999).

- Astech Ireland Ltd. (n.d.). Heparin disaccharide III-A disodium salt, min. 95 %, 5 mg.

- MedchemExpress.com. (n.d.). Anticoagulant - Heparin sodium salt.

- ResearchGate. (n.d.). Sodium heparin structure.

Sources

- 1. Determination of molecular weight of heparin by size exclusion chromatography with universal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. High performance capillary electrophoresis method to characterize heparin and heparan sulfate disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyphenated techniques for the analysis of heparin and heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heparin Disaccharide III-A Disodium Salt - CAS - 136098-11-8 | Axios Research [axios-research.com]

- 7. astechireland.ie [astechireland.ie]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Recent advances in mass spectrometry analysis of low molecular weight heparins [html.rhhz.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of heparin oligosaccharide mixtures as ammonium salts using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of heparin oligosaccharides by capillary electrophoresis-negative-ion electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development and validation of a size exclusion chromatography method for determination of molecular masses and molecular mass distribution in low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dspace.mit.edu [dspace.mit.edu]

The Pivotal Role of 2-O-Sulfation in Heparin Disaccharides: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond a Simple Modification, a Functional Determinant

In the intricate world of glycosaminoglycans (GAGs), the subtle language of sulfation patterns dictates profound biological outcomes. Among these, the 2-O-sulfation of uronic acid residues, particularly L-iduronic acid (IdoA), within heparin and heparan sulfate (HS) chains stands as a critical determinant of their interaction with a vast array of proteins. This modification is not a mere structural embellishment; it is a key architect of the binding motifs that govern processes from blood coagulation to cell signaling and viral entry. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide a deep, mechanistic understanding of the causality behind the significance of 2-O-sulfation. We will explore its biosynthesis, its central role in mediating protein interactions, the analytical methodologies to probe its presence and function, and its implications for the development of novel therapeutics.

I. The Biosynthetic Blueprint: Crafting the 2-O-Sulfated Signature

The journey of a heparin or heparan sulfate chain from a simple polysaccharide backbone to a functionally diverse macromolecule is a highly regulated process occurring in the Golgi apparatus.[1] The introduction of 2-O-sulfate groups is a pivotal step in this assembly line, catalyzed by heparan sulfate 2-O-sulfotransferase (HS2ST).

The biosynthesis is a sequential and coordinated process.[1][2] It begins with the formation of a precursor polysaccharide chain of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units.[3] A series of modification reactions then ensue:

-

N-deacetylation/N-sulfation: The process is initiated by NDSTs (N-deacetylase/N-sulfotransferases) which replace acetyl groups on GlcNAc with sulfate groups, forming N-sulfoglucosamine (GlcNS). This step is crucial as it dictates the regions of the chain that will undergo further modifications.[1][2]

-

C5-epimerization: A C5-epimerase then converts some of the GlcA residues adjacent to GlcNS into IdoA.[2][3] This conversion introduces conformational flexibility to the polysaccharide chain, a key feature for protein binding.[3]

-

2-O-Sulfation: Subsequently, HS2ST transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 2-hydroxyl position of IdoA and, to a lesser extent, GlcA residues.[1][3][4] The resulting 2-O-sulfated iduronic acid (IdoA2S) is a hallmark of highly sulfated domains within heparin and HS.[4][5]

-

6-O- and 3-O-Sulfation: The process is completed by the action of 6-O-sulfotransferases (HS6STs) and the rare 3-O-sulfotransferases (HS3STs).[1] Notably, 6-O-sulfation often occurs on GlcNS residues flanked by IdoA2S units, highlighting the orchestrated nature of the biosynthetic machinery.[2]

This ordered sequence of enzymatic reactions underscores the principle that the final sulfation pattern is not random but rather a carefully constructed code. The initial N-sulfation lays the foundation for the subsequent modifications, with 2-O-sulfation being a critical step that significantly enhances the negative charge and creates specific recognition sites for proteins.[2][5]

Diagram: Heparin/Heparan Sulfate Biosynthesis Pathway

Caption: A simplified workflow of the key enzymatic steps in heparin and heparan sulfate biosynthesis.

II. The Functional Imperative: 2-O-Sulfation in Protein Binding and Biological Activity

The presence of the 2-O-sulfate group on iduronic acid residues is a powerful determinant of the biological functions of heparin and heparan sulfate. This single modification, in concert with other sulfation patterns, creates high-affinity binding sites for a multitude of proteins, thereby modulating their activity and downstream signaling pathways.

A. Electrostatic Interactions and Conformational Specificity

The sulfate group at the C2 position of IdoA contributes significantly to the high negative charge density of heparin and HS.[6] This dense negative charge facilitates long-range electrostatic interactions with positively charged amino acid residues (arginine and lysine) on the surface of heparin-binding proteins.[7] However, the interaction is not merely a non-specific charge-charge attraction. The conformational flexibility of the iduronate ring, which can adopt multiple chair and skew-boat conformations, allows for an induced-fit mechanism upon protein binding.[8] The 2-O-sulfate group plays a crucial role in stabilizing the specific conformation of the IdoA residue that is optimal for interaction with the protein partner.[8]

B. Key Biological Roles Modulated by 2-O-Sulfation

The significance of 2-O-sulfation is underscored by its involvement in a wide range of physiological and pathophysiological processes:

-

Anticoagulation: The anticoagulant activity of heparin is famously mediated by its high-affinity binding to antithrombin (AT). The specific pentasaccharide sequence responsible for this interaction contains a crucial 2-O-sulfated iduronic acid residue.[9] While 3-O-sulfation is also critical, the 2-O-sulfate group contributes significantly to the binding energy and proper positioning of the pentasaccharide within the AT binding site.[7][9]

-

Growth Factor Signaling: Heparan sulfate proteoglycans (HSPGs) act as co-receptors for numerous growth factors, including fibroblast growth factors (FGFs).[6] The formation of a ternary complex between FGF, its receptor (FGFR), and HS is essential for signal transduction. The 2-O-sulfated iduronic acid is a key component of the HS binding site for FGFs, and its presence is required for the stabilization of the signaling complex and subsequent cellular responses like proliferation and differentiation.[3][8]

-

Cell Growth Inhibition: Heparin and its derivatives are known to inhibit the proliferation of various cell types, including smooth muscle cells.[10][11] Studies using chemically modified heparins have demonstrated that the 2-O-sulfo group of iduronic acid residues is essential for this antiproliferative activity.[10][11]

-

Inflammation and Immunity: HS chains on the surface of endothelial cells and in the extracellular matrix play a critical role in the inflammatory response by mediating the recruitment and adhesion of leukocytes.[12] The specific sulfation patterns, including 2-O-sulfation, are recognized by selectins and chemokines, guiding immune cells to the site of inflammation.

-

Lipoprotein Metabolism: Heparan sulfate proteoglycans are involved in the clearance of triglyceride-rich lipoproteins from the circulation. The interaction between lipoproteins and HSPGs is dependent on specific sulfation patterns, with studies showing that 2-O-sulfation is crucial for this process.[13]

-

Viral and Bacterial Pathogenesis: Many pathogens exploit cell surface heparan sulfate as a primary attachment receptor for infection. The 2-O-sulfated domains of HS can serve as binding sites for viral envelope proteins and bacterial adhesins, facilitating pathogen entry into host cells.

Diagram: Role of 2-O-Sulfated Heparin Disaccharide in FGF Signaling

Caption: The 2-O-sulfated iduronic acid in heparan sulfate is crucial for the formation of the FGF-FGFR signaling complex.

III. Analytical Methodologies: A Guide to Characterizing 2-O-Sulfation

The structural complexity and heterogeneity of heparin and heparan sulfate present significant analytical challenges. A multi-pronged approach is often necessary to accurately characterize the disaccharide composition and the extent of 2-O-sulfation.

A. Enzymatic and Chemical Depolymerization

The first step in disaccharide analysis is the depolymerization of the polysaccharide chain into smaller, more manageable fragments.

-

Enzymatic Digestion: A cocktail of heparin lyases (Heparinase I, II, and III) is commonly used to cleave the glycosidic linkages in heparin and HS. These enzymes cleave the polysaccharide chain at specific sites, generating a mixture of unsaturated disaccharides that can be further analyzed.[14][15]

-

Chemical Cleavage: Nitrous acid degradation at low pH can be used for the deaminative cleavage of N-sulfated glucosamine residues, yielding disaccharides with a 2,5-anhydromannose residue at the reducing end.[14]

B. Chromatographic Separation and Quantification

Once depolymerized, the resulting disaccharides are separated and quantified using high-performance liquid chromatography (HPLC) techniques.

-

Strong Anion Exchange (SAX)-HPLC: This is a widely used method for separating sulfated disaccharides based on their charge.

-

Reversed-Phase Ion-Pairing (RPIP)-HPLC: This technique utilizes an ion-pairing agent to enhance the retention of the highly polar disaccharides on a reversed-phase column, providing excellent separation of isomeric disaccharides.[14][16]

Table 1: Common Heparin-Derived Disaccharides and their Structures

| Disaccharide Abbreviation | Full Name | Structure |

| ΔUA-GlcNS | Δ4,5-Unsaturated uronic acid - N-sulfoglucosamine | ΔUA(2S)-GlcNS(6S) is a common trisulfated disaccharide |

| ΔUA(2S)-GlcNS | Δ4,5-Unsaturated 2-O-sulfo-uronic acid - N-sulfoglucosamine | Key disaccharide containing 2-O-sulfation |

| ΔUA-GlcNAc | Δ4,5-Unsaturated uronic acid - N-acetylglucosamine | A less sulfated disaccharide unit |

| IdoA(2S)-AnManR | 2-O-sulfo-iduronic acid - 2,5-anhydromannitol | Product of nitrous acid degradation |

Note: ΔUA represents a 4,5-unsaturated uronic acid residue generated by enzymatic cleavage.

C. Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of heparin disaccharides.

-

Electrospray Ionization (ESI)-MS: This soft ionization technique allows for the analysis of intact disaccharides, providing accurate mass information.[15][17]

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions, MS/MS provides valuable information about the location of sulfate groups and the type of uronic acid present (GlcA or IdoA).[15][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides a powerful platform for the separation, identification, and quantification of complex mixtures of heparin disaccharides.[15][16][18]

Experimental Protocol: Disaccharide Analysis of Heparin using Enzymatic Digestion and RPIP-HPLC-MS

This protocol provides a general framework for the analysis of heparin disaccharides. Optimization may be required depending on the specific sample and instrumentation.

1. Enzymatic Digestion: a. Dissolve 10-100 µg of heparin in 100 µL of digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0). b. Add a mixture of Heparinase I, II, and III (e.g., 10 mIU of each). c. Incubate at 37°C for 16-24 hours to ensure complete digestion. d. Terminate the reaction by heating at 100°C for 5 minutes. e. Centrifuge to remove any precipitate and collect the supernatant containing the disaccharides.

2. RPIP-HPLC Separation: a. Mobile Phase A: 10 mM dibutylamine acetate (DBAA) in water, pH 6.5. b. Mobile Phase B: 10 mM DBAA in 50% acetonitrile. c. Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size). d. Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30-45 minutes. e. Flow Rate: 0.2-0.4 mL/min. f. Detection: UV absorbance at 232 nm (for unsaturated disaccharides).

3. Mass Spectrometric Detection: a. Interface the HPLC system with an ESI-MS instrument. b. Ionization Mode: Negative ion mode. c. Scan Range: m/z 150-800. d. MS/MS Analysis: Perform data-dependent fragmentation of the most abundant ions to confirm their identity.

Self-Validation and Trustworthiness: The inclusion of commercially available disaccharide standards is crucial for validating the retention times and fragmentation patterns observed in the experimental sample. This provides a self-validating system for the accurate identification and quantification of the disaccharides of interest.

Diagram: Experimental Workflow for Heparin Disaccharide Analysis

Caption: A schematic of the workflow for the analysis of heparin/heparan sulfate disaccharides.

IV. Therapeutic Implications and Future Directions

The profound understanding of the role of 2-O-sulfation in heparin's biological activities has opened new avenues for the development of novel therapeutics.

A. Designing Specificity: Beyond Unfractionated Heparin

Unfractionated heparin, while an effective anticoagulant, is a heterogeneous mixture with a broad range of biological activities and potential side effects. The ability to synthesize structurally defined heparin oligosaccharides with specific sulfation patterns, including controlled 2-O-sulfation, allows for the development of drugs with improved specificity and reduced off-target effects.[5][19]

B. Targeting 2-O-Sulfation in Disease

Given the involvement of 2-O-sulfated HS in various diseases, targeting these structures presents a promising therapeutic strategy.

-

Cancer: HS mimetics that interfere with the binding of growth factors to their receptors are being investigated as anti-cancer agents.[20] Modulating 2-O-sulfation could be a key strategy to inhibit tumor growth and angiogenesis.

-

Inflammatory Diseases: Compounds that block the interaction of leukocytes with 2-O-sulfated HS on endothelial cells could be effective anti-inflammatory drugs.[12]

-

Infectious Diseases: Developing molecules that mimic 2-O-sulfated HS domains could act as decoys to prevent pathogen attachment to host cells.

C. The Role of Iduronate-2-Sulfatase (IDS)

The enzyme iduronate-2-sulfatase (IDS) is responsible for the lysosomal degradation of heparan sulfate and dermatan sulfate by removing the 2-O-sulfate group from iduronic acid residues.[21] Deficiency in IDS leads to the lysosomal storage disorder Mucopolysaccharidosis Type II (Hunter Syndrome), characterized by the accumulation of GAGs.[21] The study of IDS and the development of enzyme replacement therapies and pharmacological chaperones highlight the critical importance of maintaining the proper balance of 2-O-sulfation in cellular homeostasis.[22]

V. Conclusion: A Call for Precision in Glycoscience

The 2-O-sulfation of heparin disaccharides is a prime example of how a seemingly minor chemical modification can have a major impact on biological function. As we continue to unravel the complexities of the "sulfation code," it is clear that a deep, mechanistic understanding of the role of specific modifications like 2-O-sulfation is paramount. For researchers and drug development professionals, this knowledge provides the foundation for designing more specific, effective, and safer therapeutics that target the intricate world of glycosaminoglycan-protein interactions. The future of this field lies in the ability to precisely engineer and analyze these complex carbohydrates, unlocking their full therapeutic potential.

References

- Esko, J. D., & Selleck, S. B. (2002). Order out of chaos: assembly of ligand binding sites in heparan sulfate. Annual review of biochemistry, 71(1), 435-471.

- Lindahl, U., & Li, J. P. (2009). Heparin and heparan sulfate—The essence of sequence. Thrombosis and Haemostasis, 102(05), 831-835.

- Kinoshita, A., & Sugahara, K. (1999). Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine. Analytical biochemistry, 269(2), 367-376.

-

Wikipedia. (2023). Iduronate-2-sulfatase. [Link]

- Saad, O. M., & Leary, J. A. (2003). A comprehensive compositional analysis of heparin/heparan sulfate-derived disaccharides from human serum. Journal of the American Society for Mass Spectrometry, 14(11), 1353-1362.

- Saad, O. M., Ebel, H., & Leary, J. A. (2005). A comprehensive compositional analysis of heparin/heparan sulfate-derived disaccharides from human serum. Analytical chemistry, 77(11), 3350-3357.

- Saad, O. M., & Leary, J. A. (2004). A comprehensive compositional analysis of heparin/heparan sulfate-derived disaccharides from human serum. Glycobiology, 14(11), 1089-1100.

- Chen, J., & Liu, J. (2010). Using engineered 2-O-sulfotransferase to determine the activity of heparan sulfate C5-epimerase and its mutants. The Journal of biological chemistry, 285(2), 1219-1225.

- Kariya, Y., Kyogashima, M., Ishihara, M., & Ishii-Karakasa, I. (2008). Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells.

- Lindahl, U., Bäckström, G., Thunberg, L., & Leder, I. G. (1980). Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin. Proceedings of the National Academy of Sciences, 77(11), 6551-6555.

- Zhang, F., He, L., & Linhardt, R. J. (2013). Quantification of heparan sulfate disaccharides using ion-pairing reversed-phase microflow high-performance liquid chromatography with electrospray ionization trap mass spectrometry. Analytical and bioanalytical chemistry, 405(2-3), 859-867.

- Peterson, S. B., Liu, J., & Pedersen, L. C. (2011). Molecular mechanism of substrate specificity for heparan sulfate 2-O-sulfotransferase. The Journal of biological chemistry, 286(47), 40685-40693.

- Xu, Y., Masuko, S., Takieddin, M., Xu, H., Wu, R., Liu, J., & Linhardt, R. J. (2014). Chemoenzymatic synthesis of heparan sulfate and heparin. Natural product reports, 31(11), 1442-1454.

- Li, L., & Ly, M. (2015). Heparan sulfate-protein binding specificity.

- Mosier, P. D., Krishnasamy, C., Deus, E. W., & Desai, U. R. (2012). On the specificity of heparin/heparan sulfate binding to proteins. Anion-binding sites on antithrombin and thrombin are fundamentally different. PloS one, 7(11), e48632.

- Kariya, Y., Kyogashima, M., Ishihara, M., & Ishii-Karakasa, I. (2008). Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells.

- Raman, R., Venkataraman, G., Ernst, S., Sasisekharan, V., & Sasisekharan, R. (2003). Structural specificity of heparin binding in the fibroblast growth factor family of proteins. Proceedings of the National Academy of Sciences, 100(5), 2351-2356.

-

Turnbull, J. E., & Gallagher, J. T. (1991). Heparan sulfate and heparin interactions with proteins. Biochemical Society Transactions, 19(3), 821-825. [Link]

- Michel, G., Khan, M. F., Rops, A. L., van der Vlag, J., & Lortat-Jacob, H. (2021). Selective binding of heparin/heparan sulfate oligosaccharides to factor H and factor H-related proteins: therapeutic potential for C3 glomerulopathies. Frontiers in immunology, 12, 709634.

- Pomin, V. H. (2015). Chemical modification of glycosaminoglycan polysaccharides.

- MacArthur, J. M., Bishop, J. R., Stanford, K. I., Wang, L., Bensadoun, A., Witztum, J. L., & Esko, J. D. (2011). Heparan sulfate 2-O-sulfotransferase is required for triglyceride-rich lipoprotein clearance.

- Hopwood, J. J., & Elliott, H. (1981). alpha-L-iduronidase, beta-D-glucuronidase, and 2-sulfo-L-iduronate 2-sulfatase: preparation and characterization of radioactive substrates from heparin. Clinical chimica acta, 112(1), 67-78.

- Datta, P., & Linhardt, R. J. (2021). Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates. Science Immunology, 6(65), eabm4953.

- Chen, J., & Liu, J. (2008). Redirecting the substrate specificity of heparan sulfate 2-O-sulfotransferase by structurally guided mutagenesis. Proceedings of the National Academy of Sciences, 105(48), 18773-18778.

- Vlodavsky, I., Ilan, N., Naggi, A., & Casu, B. (2018). Heparan sulfate mimetics in cancer therapy: The challenge to define structural determinants and the relevance of targets for optimal activity. Molecules, 23(11), 2893.

- Kobayashi, H., Kato, S., Kuno, A., Narita, A., & Suzuki, T. (2018). Chaperone effect of sulfated disaccharide from heparin on mutant iduronate-2-sulfatase in mucopolysaccharidosis type II. Journal of human genetics, 63(2), 177-184.

- Parish, C. R. (2006). Heparan sulfate inhibitors and their therapeutic implications in inflammatory illnesses. Current pharmaceutical design, 12(23), 2883-2895.

-

Semantic Scholar. (n.d.). Iduronate-2-sulfatase activity. [Link]

-

ten Dam, G. B., van de Westerlo, E. M., Smetsers, T. F., Willemse, M., van Muijen, G. N., Merry, C. L., ... & van Kuppevelt, T. H. (2003). Detection of 2-O-sulfated iduronate and N-acetylglucosamine units in heparan sulfate by an antibody selected against acharan sulfate. The Journal of biological chemistry, 278(9), 7729-7736. [Link]

-

Al-Horani, R. A., & Desai, U. R. (2014). Targeting heparin-and heparan sulfate-protein interactions. Chemical reviews, 114(16), 8174-8210. [Link]

-

Xu, Y., Pempe, B., & Liu, J. (2014). Chemoenzymatic synthesis and structural characterization of 2-O-sulfated glucuronic acid-containing heparan sulfate hexasaccharides. Glycobiology, 24(8), 735-744. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heparan Sulfate Biosynthesis: Regulation and Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Engineered 2-O-Sulfotransferase to Determine the Activity of Heparan Sulfate C5-epimerase and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Substrate Specificity for Heparan Sulfate 2-O-Sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Heparan Sulfate-Protein Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Specificity of Heparin/Heparan Sulfate Binding to Proteins. Anion-Binding Sites on Antithrombin and Thrombin Are Fundamentally Different | PLOS One [journals.plos.org]

- 8. pnas.org [pnas.org]

- 9. rupress.org [rupress.org]

- 10. Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heparan sulfate inhibitors and their therapeutic implications in inflammatory illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heparan Sulfate 2-O-Sulfotransferase Is Required for Triglyceride-rich Lipoprotein Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. Iduronate-2-sulfatase - Wikipedia [en.wikipedia.org]

- 22. Chaperone effect of sulfated disaccharide from heparin on mutant iduronate-2-sulfatase in mucopolysaccharidosis type II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of the IdoA(2S)-GlcNAc Disaccharide in Heparin and Heparan Sulfate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Heparin and heparan sulfate (HS) are complex glycosaminoglycans (GAGs) that regulate a vast array of biological processes through specific interactions with proteins. This regulation is encoded within their heterogeneous sequence of sulfated disaccharide units. While much focus has been placed on the highly sulfated domains responsible for anticoagulant activity, other structural motifs play critical, yet often understated, roles. This technical guide provides an in-depth examination of one such motif: the disaccharide unit composed of 2-O-sulfated L-iduronic acid and N-acetyl-D-glucosamine (IdoA(2S)-GlcNAc). We will explore its biosynthesis, its distinct role in mediating protein interactions beyond anticoagulation, its impact on cellular signaling, and its growing importance in the development of targeted, non-anticoagulant therapeutics. This document serves as a comprehensive resource, complete with detailed analytical protocols and field-proven insights for professionals in biomedical research and drug development.

Introduction: The Enigma of Heparin's Structural Complexity

Heparin is a linear polysaccharide renowned for its clinical use as an anticoagulant.[1] It belongs to the glycosaminoglycan family and is structurally the most complex and heterogeneous member, alongside heparan sulfate (HS). Heparin and HS are composed of repeating disaccharide units of a uronic acid (either L-iduronic acid, IdoA, or D-glucuronic acid, GlcA) linked to a glucosamine (GlcN) residue.[2] The immense structural diversity arises from a complex series of enzymatic modifications during biosynthesis, including N-acetylation, N-sulfation, and O-sulfation at various positions.[2] This "sulfation code" creates specific binding sites for hundreds of proteins, thereby modulating their function.[3]

While heparin is found concentrated in the granules of mast cells, HS is ubiquitously expressed on the surface of virtually all animal cells, where it plays a central role in development, homeostasis, and disease.[4][5] The most famous heparin structure is the specific pentasaccharide sequence containing a rare 3-O-sulfated glucosamine, which is responsible for its high-affinity binding to antithrombin (AT) and its potent anticoagulant effect.[6][7]

However, focusing solely on this pentasaccharide overlooks the functional significance of other structural motifs. The IdoA(2S)-GlcNAc disaccharide, while less abundant than the major trisulfated disaccharide [IdoA(2S)-GlcNS(6S)], represents a key structural variant. Its presence breaks the uniformity of the highly sulfated domains and creates unique topographical features that are increasingly recognized for their roles in non-anticoagulant activities, such as modulating inflammation, angiogenesis, and cell growth.[8][9] This guide will dissect the multifaceted biological significance of this specific disaccharide.

Biosynthesis: Crafting the Functional Code

The structural features of heparin and HS are not template-driven but are the result of a coordinated series of post-polymerization modifications by a suite of enzymes in the Golgi apparatus.[4][10] The generation of the IdoA(2S)-GlcNAc unit is a direct outcome of this intricate enzymatic assembly line.

2.1 The Biosynthetic Pathway

-

Backbone Synthesis: The process begins with the synthesis of a precursor chain of alternating GlcA and GlcNAc units.[4]

-

N-Deacetylation/N-Sulfation: A key step is the action of bifunctional N-deacetylase/N-sulfotransferases (NDSTs). These enzymes remove the acetyl group from some GlcNAc residues and replace it with a sulfo group, creating GlcNS. This modification occurs in blocks, initiating the formation of the highly sulfated "NS-domains."[11]

-

C5-Epimerization: Following N-sulfation, the C5-epimerase acts on GlcA residues adjacent to the newly formed GlcNS, converting them into IdoA.[6] This step is crucial as it introduces conformational flexibility to the polysaccharide chain.

-

O-Sulfation: A series of O-sulfotransferases (OSTs) then add sulfo groups at specific positions.

-

2-O-Sulfotransferase (HS2ST): This enzyme adds a sulfo group to the 2-hydroxyl position of IdoA (and some GlcA) residues, forming IdoA(2S).[6][12]

-

6-O-Sulfotransferase (HS6ST): This enzyme sulfates the 6-hydroxyl position of glucosamine residues.

-

3-O-Sulfotransferase (HS3ST): This enzyme performs the rare 3-O-sulfation critical for AT binding.[11]

-

The IdoA(2S)-GlcNAc unit arises when a GlcNAc residue escapes the initial N-deacetylation/N-sulfation by NDSTs but is adjacent to an IdoA residue that subsequently becomes 2-O-sulfated by HS2ST. This "incomplete" sulfation pattern is not a random error but a regulated process that fine-tunes the ultimate biological function of the chain.

Caption: Simplified Heparin/HS Biosynthesis Pathway.

Biological Significance of the IdoA(2S)-GlcNAc Moiety

The presence of an N-acetyl group on the glucosamine next to a 2-O-sulfated iduronic acid creates a unique structural context that dictates specific biological activities, often distinct from those of fully N-sulfated domains.

3.1 Modulation of Protein Interactions (Non-Antithrombin)

While the highly sulfated regions are crucial for many interactions, the IdoA(2S)-GlcNAc motif is a key recognition element for a different subset of proteins. The N-acetyl group, being less bulky and carrying no negative charge compared to an N-sulfo group, alters the local charge distribution and hydrogen bonding potential of the heparin chain.

-

Fibroblast Growth Factors (FGFs): The interaction between HS and FGFs is a classic example of GAG-mediated signaling. Specific sulfation patterns are required for high-affinity binding and subsequent receptor dimerization. While N-sulfation and 2-O-sulfation are known to be critical for FGF-2 binding, the precise arrangement of these groups determines specificity for different FGF family members.[13] The IdoA(2S)-GlcNAc unit can serve as a crucial component in creating the correct topography for binding certain FGFs, influencing processes like angiogenesis and tissue repair.[14]

-

Anti-proliferative Activity: Studies have shown that the 2-O-sulfo group on iduronic acid residues is essential for heparin's ability to inhibit the proliferation of vascular smooth muscle cells.[9] Chemical removal of this specific sulfate group leads to a significant decrease in antiproliferative activity, highlighting the importance of structures like IdoA(2S)-GlcNAc in mediating this non-anticoagulant effect.[9]

3.2 Impact on Anticoagulant Activity

The canonical antithrombin-binding pentasaccharide has a precisely defined structure. The presence of a GlcNAc residue within or near this sequence generally disrupts the high-affinity interaction with AT, thereby reducing anticoagulant activity. Recent research, however, has revealed a surprising degeneracy in the AT-binding sequence, where an IdoA(2S) unit can sometimes replace the canonical GlcA residue without abolishing activity.[15] This suggests that while the classic pentasaccharide is dominant, variations involving 2-O-sulfated iduronic acid can still contribute to anticoagulation, albeit likely to a lesser extent. The IdoA(2S)-GlcNAc unit, therefore, often acts as a modulator, fine-tuning the overall anticoagulant potential of a heparin chain.

Caption: IdoA(2S)-GlcNAc as a Protein Interaction Motif.

Analytical Blueprint: A Self-Validating Workflow

Accurately identifying and quantifying the IdoA(2S)-GlcNAc disaccharide within a complex heparin mixture is essential for structure-activity relationship studies and for the quality control of heparin-based drugs. The gold-standard method involves enzymatic depolymerization followed by chromatographic separation and detection.[16]

4.1 Principle of Analysis

Heparin chains are too large and heterogeneous for direct analysis. Therefore, they are first completely digested into their constituent disaccharides using a cocktail of bacterial enzymes called heparinases (I, II, and III).[12][16] These enzymes cleave the polysaccharide chain and, in the process, introduce a double bond at the C4-C5 position of the uronic acid residue, creating a "delta" (∆) unsaturated uronic acid. This ∆UA feature has a strong UV absorbance at 232-234 nm, providing a convenient method for detection.[16]

The resulting mixture of ∆UA-disaccharides is then separated using Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC).[17][18] Separation is based on the charge-to-mass ratio; disaccharides are eluted with an increasing salt gradient, with more highly sulfated (more negatively charged) species eluting later.[19]

4.2 Detailed Experimental Protocol

Objective: To quantify the molar ratio of ∆UA(2S)-GlcNAc relative to other disaccharides in a heparin sample.

Materials:

-

Heparin sample (e.g., 1 mg/mL in water)

-

Heparinase I, II, and III enzyme cocktail (from Flavobacterium heparinum)

-

Disaccharide standards (including ∆UA(2S)-GlcNAc)

-

Digestion Buffer: 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0

-

SAX-HPLC system with UV detector (232 nm)

-

SAX column (e.g., Spherisorb SAX, 4.0 x 250 mm)[16]

-

Mobile Phase A: 2.5 mM NaH2PO4, pH 3.5

-

Mobile Phase B: 2.5 mM NaH2PO4, 2 M NaClO4, pH 3.5

Methodology:

-

Enzymatic Digestion (Self-Validation: Run in parallel with known standards and a buffer blank)

-

To 50 µL of heparin sample (approx. 50 µg), add 50 µL of 2X Digestion Buffer.

-

Add 1 µL of each heparinase (I, II, and III) for a final concentration of ~0.1 U/mL of each. Causality: A cocktail of all three heparinases is required to ensure complete depolymerization of the complex heparin chain, as each enzyme has different substrate specificities.[12]

-

Incubate at 37°C for 4 hours. For complete digestion validation, a time-course experiment (e.g., 2, 4, 8 hours) can be performed initially to ensure the disaccharide profile does not change after 4 hours.

-

Terminate the reaction by boiling at 100°C for 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any denatured protein. Collect the supernatant.

-

-

SAX-HPLC Separation

-

Equilibrate the SAX column with 100% Mobile Phase A.

-

Inject 20 µL of the digested supernatant.

-

Elute using a linear gradient from 0% to 100% Mobile Phase B over 60 minutes at a flow rate of 1.0 mL/min. Causality: The salt gradient (NaClO4) is necessary to displace the negatively charged disaccharides from the positively charged anion exchange column. Less sulfated disaccharides elute first, followed by more highly sulfated ones.

-

Monitor the eluent by UV absorbance at 232 nm.

-

-

Data Analysis and Quantification

-

Identify the peaks corresponding to each disaccharide by comparing their retention times to those of the injected standards. The ∆UA(2S)-GlcNAc peak is typically well-resolved from other monosulfated and disulfated disaccharides.[20]

-

Integrate the area under each peak.

-

Calculate the molar percentage of each disaccharide by dividing its peak area by the total area of all disaccharide peaks and multiplying by 100. This provides a relative quantification of the sample's composition.

-

Caption: Workflow for Heparin Disaccharide Analysis.

Table 1: Representative Disaccharide Composition of Porcine Mucosal Heparin

| Disaccharide ID | Structure | Typical Molar % |

| ∆UA-GlcNAc | Monosulfated | 5 - 10% |

| ∆UA-GlcNS | Monosulfated | 3 - 7% |

| ∆UA-GlcNAc(6S) | Disulfated | 2 - 5% |

| ∆UA(2S)-GlcNAc | Disulfated | 1 - 4% |

| ∆UA-GlcNS(6S) | Disulfated | 8 - 15% |

| ∆UA(2S)-GlcNS | Disulfated | 2 - 6% |

| ∆UA(2S)-GlcNS(6S) | Trisulfated | 55 - 70% |

| Other minor species | Varies | < 5% |

Note: Values are approximate and can vary between batches and sources.

Implications for Therapeutic Development

Understanding the distinct biological roles of specific heparin structures like IdoA(2S)-GlcNAc is paramount for the next generation of GAG-based therapeutics.

-

Designing Non-Anticoagulant Heparins: The major liability of using heparin for its anti-inflammatory, anti-cancer, or anti-viral properties is its potent anticoagulant activity, which carries a risk of bleeding.[21][22] By chemically or enzymatically modifying heparin to enrich for structures like IdoA(2S)-GlcNAc while eliminating the AT-binding site, it is possible to develop "bio-better" heparins that retain the desired therapeutic effect without the bleeding risk.[23][24] For instance, a heparin derivative rich in 2-O-sulfated units but lacking 3-O-sulfation could be a potent inhibitor of smooth muscle cell proliferation for treating restenosis, without affecting blood clotting.[9]

-

Quality Control (QC) and Biosimilars: For both unfractionated heparin and low-molecular-weight heparins (LMWHs), detailed structural characterization is a regulatory requirement. The disaccharide analysis profile, including the quantification of minor species like ∆UA(2S)-GlcNAc, serves as a critical fingerprint to ensure batch-to-batch consistency and to establish the structural equivalence of biosimilar products.[25][26]

Conclusion

The IdoA(2S)-GlcNAc disaccharide, though a minor component of the overall heparin structure, is a powerful modulator of biological function. Its presence introduces structural diversity that is essential for specific protein interactions distinct from the canonical anticoagulant pathway. By acting as a recognition motif for growth factors and other proteins, it plays a significant role in cell signaling, proliferation, and inflammation. For drug developers and researchers, a deep understanding and precise quantification of this moiety are critical for unraveling the complex structure-activity relationships of heparin and for designing safer, more targeted GAG-based therapeutics. The analytical workflows and biological insights presented in this guide provide a robust framework for advancing research in this exciting field.

References

- Rabenstein, D. L. (2002). Heparin and heparan sulfate: structure and function. Natural Product Reports.

- Gunay, N. S., & Linhardt, R. J. (1999).

- Rabenstein, D. L. (2002). Heparin and heparan sulfate: structure and function. Natural Product Reports.

- Torri, G., et al. (n.d.). Old and new applications of non-anticoagulant heparin. ResearchGate.

- Ling, S., et al. (2025). Non‐Anticoagulant Heparin: An In Vitro Investigation of a Novel Therapeutic Approach for Oral Cancer. PMC.

- Lindahl, U., et al. (n.d.). Heparin Biosynthesis. ResearchGate.

- NIEHS. (n.d.). Heparan Sulfate/Heparin Biosynthesis. National Institute of Environmental Health Sciences.

- Xu, Y., et al. (n.d.). CHAPTER 9: Chemoenzymatic Synthesis of Heparan Sulfate and Heparin. Books.

- Naggi, A., et al. (2019). SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. PMC.

- Bhaskar, U., & Li, G. (n.d.). Engineering of routes to heparin and related polysaccharides. PMC.

- Zhang, Z., et al. (2023). Non-Anticoagulant Activities of Low Molecular Weight Heparins—A Review. MDPI.

- Toida, T., & Linhardt, R. J. (2001). A strategy for rapid sequencing of heparan sulfate and heparin saccharides. PNAS.

- Kariya, Y., et al. (1998). Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine. PubMed.

- Zhang, F., et al. (2011). A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum. PMC.

- Zhang, F., et al. (2011). A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum. ACS Publications.

- Mulloy, B., & Lever, R. (2019). The non-anticoagulant promise of heparin and its mimetics. PubMed.

- Zhang, F., et al. (2011). A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum. ACS Publications.

- Rabenstein, D. L. (n.d.). Heparin and heparan sulfate: Structure and function. ResearchGate.

- Sampaio, L. O., et al. (n.d.). Heparins and heparan sulfates. Structure, distribution and protein interactions. UMC.

- Wang, Z., et al. (2026). Synthetic biology for heparin biomanufacturing. PMC.

- Viskov, C., et al. (2020). Degeneracy of the Antithrombin Binding Sequence in Heparin: 2-O-Sulfated Iduronic Acid Can Replace the Critical Glucuronic Acid. PubMed.

- Kumar, A., et al. (2024). Multifaceted Heparin: Diverse Applications beyond Anticoagulant Therapy. MDPI.

- Li, G., et al. (2022). Not Just Anticoagulation—New and Old Applications of Heparin. MDPI.

- Ly, M., et al. (n.d.). Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry. PMC.

- Thompson, R. S., & Kwak, H. (n.d.). Targeting Heparin– and Heparan Sulfate–Protein Interactions. PMC.

- Capila, I., & Linhardt, R. J. (2002). Heparin-protein interactions. PubMed.

- Capila, I., & Linhardt, R. J. (2002). Heparin-protein interactions. Semantic Scholar.

- Capila, I., & Linhardt, R. J. (2004). Heparin-Binding Domains in Vascular Biology. American Heart Association Journals.

- Raman, R., et al. (2003). Structural specificity of heparin binding in the fibroblast growth factor family of proteins. PNAS.

- Kariya, Y., et al. (n.d.). Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells. PMC.

- (n.d.). Reactions of 2-O-sulfated L-IdoA 2-sulfate in heparin and heparan... ResearchGate.

- Jenniskens, G. J., et al. (n.d.). The Heparan Sulfate Motif (GlcNS6S-IdoA2S)3, Common in Heparin, Has a Strict Topography and Is Involved in Cell Behavior and Disease. PMC.

- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.

- (n.d.). SAX-HPLC analysis of disaccharides obtained enzymatically from modified... ResearchGate.

- (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.

- Duchesne, L., et al. (2015). Heparan sulfate and heparin interactions with proteins. Royal Society Publishing.

- (2024). DOT Language. Graphviz.

- Keiser, D. R., & Liyanage, M. (n.d.). Analysis of heparin sodium by SAX/HPLC for contaminants and impurities. Ovid.

- (2015). Drawing graphs with dot. Graphviz.

- (n.d.). User Guide. graphviz 0.21 documentation.

- Keiser, D. R. (2016). PERSPECTIVE. US Pharmacopeia (USP).

- (2010). Heparinase I selectivity for the 3,6-di-O-sulfo-2-deoxy-2-sulfamido-a-D-glucopyranose (1,4) 2-O-sulfo-a-L-idopyranosyluronic acid (GlcNS3S6S-IdoA2S) linkages. ResearchGate.

- (n.d.). Docking results for heparin [IdoA(2S)-GlcNS(6S)] and heparan sulfate... ResearchGate.

- Godavarti, R., & Sasisekharan, R. (2021). Heparan sulfate/heparin digesting enzymes from bacteria. NCBI Bookshelf.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Heparin and heparan sulfate: structure and function - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Heparin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. umc.br [umc.br]

- 6. Heparan Sulfate/Heparin Biosynthesis | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of routes to heparin and related polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Heparan sulfate/heparin digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Heparan Sulfate Motif (GlcNS6S-IdoA2S)3, Common in Heparin, Has a Strict Topography and Is Involved in Cell Behavior and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Degeneracy of the Antithrombin Binding Sequence in Heparin: 2-O-Sulfated Iduronic Acid Can Replace the Critical Glucuronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. ovid.com [ovid.com]

- 19. usp.org [usp.org]

- 20. researchgate.net [researchgate.net]

- 21. Non‐Anticoagulant Heparin: An In Vitro Investigation of a Novel Therapeutic Approach for Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Non-Anticoagulant Activities of Low Molecular Weight Heparins—A Review | MDPI [mdpi.com]

- 23. The non-anticoagulant promise of heparin and its mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]